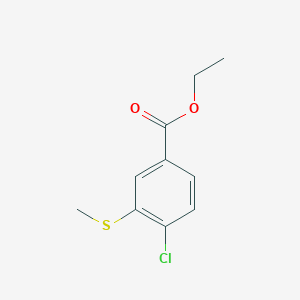

Ethyl 4-chloro-3-(methylthio)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

ethyl 4-chloro-3-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H11ClO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

PHVRURPKMFNIEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)SC |

Origin of Product |

United States |

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

The utility of Ethyl 4-chloro-3-(methylthio)benzoate in contemporary organic synthesis lies in the strategic placement of its three distinct functional groups, which can be manipulated selectively to build diverse molecular scaffolds. As a substituted benzoate (B1203000), it serves as a versatile precursor for a variety of organic compounds, particularly in the synthesis of heterocyclic systems which are foundational to medicinal chemistry and materials science.

The presence of the chloro and methylthio groups on the benzene (B151609) ring opens avenues for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the chloro group can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, or amino substituents. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, moieties that are prevalent in many pharmaceutical compounds due to their ability to modulate solubility and engage in hydrogen bonding.

Although specific examples involving this compound are sparse in literature, its structural motifs are found in precursors for potent biologically active molecules. For example, the related compound Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) is a key intermediate in the synthesis of pyrimidinopyridones, which have been investigated as inhibitors of FMS tyrosine kinase. This suggests that this compound could plausibly serve as a precursor for sulfur-containing heterocycles like benzothiazoles or thianaphthenes through intramolecular cyclization strategies.

Structural Features and Chemical Reactivity Potential

Conventional Synthetic Routes to this compound

Conventional approaches rely on well-established, stepwise transformations using readily available reagents and standard laboratory techniques.

Table 1: Proposed Multi-Step Synthetic Pathway

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Thioether Formation | 3-Mercaptobenzoic acid | Methyl iodide (CH₃I), Base (e.g., NaOH) | 3-(Methylthio)benzoic acid |

| 2 | Chlorination | 3-(Methylthio)benzoic acid | Chlorinating agent (e.g., SO₂Cl₂) | 4-Chloro-3-(methylthio)benzoic acid |

The final step in the synthesis is the conversion of the carboxylic acid group of 4-chloro-3-(methylthio)benzoic acid into an ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, ethanol). masterorganicchemistry.com To drive the equilibrium toward the product side, water, a byproduct of the reaction, is typically removed, or a large excess of the alcohol is used as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com Various Brønsted acids can be employed as catalysts.

Table 2: Common Acid Catalysts for Fischer Esterification

| Catalyst | Formula | Notes |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Commonly used, strong dehydrating agent. |

| Toluenesulfonic Acid | TsOH | Solid, making it easier to handle than sulfuric acid. |

| Hydrochloric Acid | HCl | Often used as a solution in the alcohol. |

The introduction of a chlorine atom onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. For the synthesis of 4-chloro-3-(methylthio)benzoic acid from 3-(methylthio)benzoic acid, the existing substituents direct the incoming electrophile. The carboxylic acid group is a deactivating meta-director, while the methylthio group is an activating ortho-, para-director. The combined effect of these two groups favors the substitution at the position para to the methylthio group and meta to the carboxylic acid group, which is the C-4 position.

Various reagents can be used for the chlorination of aromatic compounds.

Table 3: Selected Aromatic Chlorination Reagents

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Sulfuryl chloride | SO₂Cl₂ | Often used with a Lewis acid catalyst or initiated by radicals. |

| N-Chlorosuccinimide | NCS | A milder chlorinating agent, often used for electron-rich aromatic systems. |

| Sodium hypochlorite | NaOCl | Can be used for the chlorination of certain activated aromatic rings, such as benzothiophene (B83047) derivatives. nih.gov |

The formation of the methylthio ether (C-S bond) is a key step in building the molecule. This can be accomplished through several standard methods. acsgcipr.org One of the most direct approaches is the S-alkylation of a thiol. For instance, 3-mercaptobenzoic acid can be deprotonated with a base to form a thiolate anion, which is a potent nucleophile. thieme-connect.de This thiolate can then react with an alkylating agent, such as methyl iodide, in a classic Sₙ2 reaction to form the methylthioether. google.com

Alternatively, if starting from a halogenated precursor like 3-chlorobenzoic acid, a nucleophilic aromatic substitution reaction can be performed using a sulfur nucleophile like sodium thiomethoxide (NaSMe). These reactions often require elevated temperatures or the presence of a copper catalyst (Ullmann condensation) to proceed efficiently, especially if the aromatic ring is not activated by strong electron-withdrawing groups.

Table 4: Methods for Methylthioether Formation

| Method | Precursor Type | Key Reagents | Description |

|---|---|---|---|

| S-Alkylation | Thiol (e.g., 3-Mercaptobenzoic acid) | Base (NaOH, K₂CO₃), Methylating agent (CH₃I, (CH₃)₂SO₄) | A two-step process involving deprotonation of the thiol followed by nucleophilic attack on the methylating agent. |

| Nucleophilic Aromatic Substitution | Halo-aromatic (e.g., 3-Chlorobenzoic acid) | Sodium thiomethoxide (NaSMe) | Direct displacement of a halide by the thiomethoxide anion, often requiring harsh conditions or catalysis. |

Advanced and Green Chemistry Approaches in Synthesis

In an effort to improve efficiency, reduce waste, and shorten reaction times, modern synthetic techniques are being applied to traditional reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. ajrconline.org This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity. uwlax.eduscielo.org.mx

Esterification is one of the reactions that benefits significantly from microwave assistance. uwlax.edu The microwave-assisted Fischer esterification of 4-chloro-3-(methylthio)benzoic acid with ethanol (B145695) in the presence of an acid catalyst can be completed in a fraction of the time required for conventional refluxing. This rapid, efficient heating minimizes the formation of side products and represents a greener approach by reducing energy consumption. ajrconline.orguwlax.edu

Table 5: Comparison of Conventional vs. Microwave-Assisted Esterification (Illustrative)

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 3-8 hours) | Several minutes (e.g., 5-15 minutes) uwlax.eduscielo.org.mx |

| Energy Input | Indirect and slow | Direct and rapid |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform |

| Yield | Good to excellent | Often comparable or improved |

| Green Aspect | Higher energy consumption | Lower energy consumption, faster throughput |

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis for C-S bond formation)

The crucial step of forming the carbon-sulfur (C-S) bond to yield this compound can be effectively mediated by transition metal catalysts. This approach often provides higher yields, better functional group tolerance, and milder reaction conditions compared to traditional methods like the Sandmeyer reaction. Palladium and copper complexes are the most common catalysts for this type of transformation. nih.govorganic-chemistry.org

One strategy involves converting the amino group of Ethyl 3-amino-4-chlorobenzoate into a more suitable leaving group for cross-coupling, such as a halide (iodide or bromide), via a Sandmeyer reaction. The resulting aryl halide can then be coupled with a methylthio source.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are highly efficient for coupling aryl chlorides and bromides with thiols or their derivatives. nih.govnih.gov For instance, the coupling of an aryl halide intermediate with sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH) can be achieved using a palladium catalyst, often in the presence of a specialized phosphine (B1218219) ligand. Ligands such as Josiphos or monodentate phosphines have been shown to be effective in promoting C-S bond formation, even with challenging substrates like aryl chlorides. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the aryl sulfide (B99878) product and regenerate the catalyst.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods offer a cost-effective alternative to palladium. These reactions can couple aryl halides with sulfur nucleophiles like dimethyl disulfide (DMDS) or sodium thiomethoxide. organic-chemistry.orgresearchgate.net A notable advantage is that some copper-catalyzed systems can operate in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net For example, the reaction of an aryl iodide or bromide with dimethyl disulfide can be catalyzed by a simple copper salt, such as Cu(OAc)₂·H₂O, in the presence of a base. organic-chemistry.org

Another potential route is the direct C-H activation/thiolation of Ethyl 4-chlorobenzoate, although achieving regioselectivity at the C-3 position would be a significant challenge due to the directing effects of the existing substituents.

Table 1: Comparison of Catalytic Systems for C-S Bond Formation

| Catalyst System | Aryl Substrate | Sulfur Source | Typical Conditions | Advantages | Disadvantages |

| Palladium/Phosphine Ligand | Aryl Chloride/Bromide | CH₃SH, NaSMe | Anhydrous solvent, base | High efficiency, broad scope, good functional group tolerance nih.govnih.gov | High cost of catalyst/ligand, potential for catalyst deactivation |

| Copper Salt (e.g., Cu(OAc)₂) | Aryl Iodide/Bromide | (CH₃)₂S₂ (DMDS) | Water, base, 100 °C | Low cost, environmentally friendly solvent organic-chemistry.orgresearchgate.net | May require harsher conditions, limited to more reactive halides |

Solvent-Free or Environmentally Benign Solvent Systems

Adhering to the principles of green chemistry, the synthesis of this compound can be adapted to minimize or eliminate the use of hazardous organic solvents.

Esterification Step: The initial Fischer esterification of 4-chloro-3-nitrobenzoic acid is often conducted using an excess of ethanol, which acts as both reactant and solvent. However, truly solvent-free conditions can be achieved. High-speed ball-milling is one such technique that can facilitate esterification at room temperature without any solvent. Alternatively, solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay or supported iron oxide nanoparticles, can effectively catalyze the reaction between the carboxylic acid and alcohol under solventless reflux conditions. tsijournals.comnih.gov

Nitro Group Reduction: The reduction of the nitro group in Ethyl 4-chloro-3-nitrobenzoate can also be performed in greener solvent systems. Catalytic hydrogenation using catalysts like Pd/C is a clean method, producing water as the primary byproduct. mdpi.comrsc.org Water itself can be used as a solvent for this step, especially when combined with phase-transfer catalysts or surfactant-based systems to overcome solubility issues. tsijournals.com For example, the use of carbonyl iron powder in an aqueous medium containing nanomicelles provides an environmentally responsible method for reducing aromatic nitro groups. organic-chemistry.org

C-S Bond Formation: As mentioned previously, certain copper-catalyzed methylthiolation reactions have been successfully developed to proceed in water, offering a significant environmental advantage over traditional organic solvents. organic-chemistry.orgresearchgate.net The use of water as a solvent avoids the toxicity, volatility, and disposal issues associated with solvents like DMF, NMP, or toluene, which are commonly used in cross-coupling reactions.

Table 2: Green Solvent/Condition Alternatives for Synthesis Steps

| Synthetic Step | Conventional Solvent | Green Alternative | Catalyst/Method |

| Esterification | Excess Ethanol/H₂SO₄ | Solvent-free | Montmorillonite K10, Ball-milling nih.gov |

| Nitro Reduction | Methanol (B129727), Ethanol | Water | Pd/C, Carbonyl Iron Powder organic-chemistry.orgrsc.org |

| C-S Coupling | DMF, Toluene | Water | Copper Acetate (B1210297) organic-chemistry.org |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a critical metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. lookchem.com Optimizing atom economy involves choosing reaction pathways that minimize the formation of byproducts.

Analysis of Synthetic Routes:

Fischer Esterification: The esterification of 4-chloro-3-nitrobenzoic acid with ethanol produces the desired ester and water.

Reaction: C₇H₄ClNO₄ + C₂H₅OH → C₉H₈ClNO₄ + H₂O

Atom Economy: The calculation is: [Mass of C₉H₈ClNO₄] / [Mass of (C₇H₄ClNO₄ + C₂H₅OH)] * 100. This reaction is inherently atom-economical as the only byproduct is a small molecule, water.

Nitro Group Reduction: The catalytic hydrogenation of Ethyl 4-chloro-3-nitrobenzoate to Ethyl 3-amino-4-chlorobenzoate is a highly atom-economical process.

Reaction (using H₂): C₉H₈ClNO₄ + 3H₂ → C₉H₁₀ClNO₂ + 2H₂O

Atom Economy: This is an addition reaction where hydrogen atoms are incorporated, and the oxygen atoms from the nitro group are removed as water. The atom economy is very high. In contrast, using reducing metals like iron or tin in acidic media generates stoichiometric amounts of metal salt waste, significantly lowering the atom economy. tsijournals.comcommonorganicchemistry.com

C-S Bond Formation - Atom Economy Comparison:

Sandmeyer Reaction: The conversion of the amine to the diazonium salt (Ar-NH₂ → Ar-N₂⁺), followed by reaction with a methylthiolate source (e.g., from DMDS), generates nitrogen gas (N₂) and other salts as byproducts.

Reaction (simplified): Ar-N₂⁺Cl⁻ + (CH₃S)₂ → Ar-SCH₃ + N₂ + ...

Atom Economy: The loss of N₂ gas and the use of stoichiometric reagents for diazotization (e.g., NaNO₂ and HCl) result in a lower atom economy compared to catalytic alternatives. byjus.com

Transition Metal Cross-Coupling: In the catalytic coupling of an aryl halide (Ar-Cl) with a thiol (CH₃SH), the ideal reaction only produces a salt byproduct from the base used.

Reaction: Ar-Cl + CH₃SH + Base → Ar-SCH₃ + [Base-H]⁺Cl⁻

Atom Economy: This method generally offers a higher atom economy than the Sandmeyer route because the catalyst is used in small amounts and the main byproduct is a simple salt. Addition reactions, which have 100% atom economy, are the ideal, but well-designed catalytic cycles come close to this by minimizing waste. primescholars.comresearchgate.net

Screening Catalysts and Ligands: For the C-S coupling step, screening different palladium or copper catalysts and ligands can dramatically improve yield and turnover numbers. nih.gov

Optimizing Reaction Conditions: Adjusting temperature, concentration, and choice of base can minimize side reactions and reduce reaction times.

Process Intensification: Using techniques like microwave irradiation or ultrasound has been shown to accelerate esterification and nitro reduction reactions, leading to higher throughput and potentially lower energy usage. scirp.orgrsc.org

By carefully selecting reaction pathways and conditions, the synthesis of this compound can be designed to be not only effective but also aligned with the principles of sustainable chemistry.

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The definitive identification of this compound relies on the integrated analysis of data from several advanced spectroscopic methods. While specific experimental data for this exact compound is not widely available in public spectroscopic databases, a theoretical analysis based on established principles of spectroscopy allows for the prediction of its characteristic spectral features. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of signals, a detailed picture of the proton and carbon environments can be constructed.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methylthio groups. The aromatic region would likely show three signals due to the three protons on the benzene ring. The proton at position 2 (ortho to the ester group) would likely appear as a doublet, coupled to the proton at position 6. The proton at position 5 would be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 would appear as a doublet, coupled to the proton at position 5. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled with the methyl (-CH3) protons, which will in turn appear as a triplet. The methylthio group (-SCH3) will be a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H-2 | 7.8 - 8.0 | d | ~2 |

| Aromatic H-5 | 7.4 - 7.6 | dd | ~8, ~2 |

| Aromatic H-6 | 7.3 - 7.5 | d | ~8 |

| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 |

| -SCH₃ | 2.4 - 2.6 | s | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbon of the methylthio group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro and ester groups and the electron-donating methylthio group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 167 |

| Aromatic C-1 | 130 - 132 |

| Aromatic C-2 | 128 - 130 |

| Aromatic C-3 | 138 - 140 |

| Aromatic C-4 | 133 - 135 |

| Aromatic C-5 | 126 - 128 |

| Aromatic C-6 | 124 - 126 |

| -OCH₂CH₃ | 60 - 62 |

| -SCH₃ | 15 - 17 |

| -OCH₂CH₃ | 14 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the aromatic CH groups, the ethyl group carbons, and the methylthio carbon based on their attached protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. The C-S stretching vibration is weaker and can be observed in the 600-700 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O (Ester) Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ester) Stretch | 1250 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-S Stretch | 600 - 700 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₀H₁₁ClO₂S), the calculated molecular weight is approximately 230.71 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z [M - 45]⁺, and the loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z [M - 29]⁺. Further fragmentation of the benzoyl portion of the molecule would also be expected.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Without experimental data from a single-crystal X-ray diffraction study, the following parameters cannot be determined for this compound:

Supramolecular Interactions and Crystal Packing Motifs

A detailed analysis of how molecules of this compound arrange themselves in a crystal is contingent on the availability of crystallographic data. Consequently, the following aspects of its solid-state structure remain uncharacterized:

Intermolecular Hydrogen Bonding Networks:While weak C-H···O or other non-conventional hydrogen bonds might be anticipated, their existence, geometry, and role in the overall crystal packing cannot be confirmed or described without experimental data.

Should the single-crystal X-ray crystallographic data for this compound become available in the future, a complete and accurate article based on the requested outline could be generated.

While general principles of structural elucidation, spectroscopic characterization, pi-stacking interactions, halogen bonding, and Hirshfeld surface analysis are well-established in chemistry, applying these concepts to "this compound" requires specific experimental or computational data that could not be located.

Information on related compounds, such as other substituted benzoates, is available but does not provide the necessary specific data points for the target molecule. Therefore, a scientifically accurate and detailed article focusing solely on "this compound" as per the provided outline cannot be generated at this time.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties through the principles of quantum mechanics. Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying medium-sized organic molecules like Ethyl 4-chloro-3-(methylthio)benzoate due to its excellent balance of accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by minimizing the total electronic energy of the system. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be reliably compared with experimental data, such as those from X-ray crystallography.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation. These values are for demonstration purposes as specific published data is not available.

| Parameter | Bond/Angle | Hypothetical Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-S | 1.78 Å | |

| S-CH3 | 1.82 Å | |

| C=O | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-S-C | 103.5° |

| O=C-O | 124.0° | |

| Dihedral Angle | C-C-S-C | ~45° |

| Total Energy | -1520.7 Hartrees |

Once the optimized geometry is found, harmonic vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the calculation of zero-point vibrational energy (ZPVE) and other thermodynamic properties, and they can be used to simulate the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectroscopic data, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-Cl stretch, C=O stretch, aromatic C-H bends) can be made.

Illustrative Data: This table shows a selection of hypothetical calculated vibrational frequencies for this compound and their corresponding assignments. This data is illustrative of typical DFT results.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1725 |

| Aromatic C=C Stretch | 1590 |

| CH3 Asymmetric Stretch | 2980 |

| C-O Ester Stretch | 1250 |

| C-Cl Stretch | 750 |

| C-S Stretch | 680 |

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Theoretical analyses provide a detailed map of electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich methylthio group and the aromatic ring, while the LUMO would likely be localized over the electron-withdrawing ester group and the benzene (B151609) ring.

Illustrative Data: The table below contains hypothetical energy values for the frontier molecular orbitals of this compound.

| Parameter | Hypothetical Energy Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals, which aligns closely with Lewis structure concepts. wikipedia.org This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative and resonance effects within the molecule. For this compound, NBO analysis would reveal charge delocalization from the lone pairs of the sulfur and oxygen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group. It also provides detailed information on the hybridization of atomic orbitals, offering insights into the nature of the chemical bonds. wikipedia.org

Illustrative Data: This table presents hypothetical results from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) |

| LP (S) | π* (C-C) aromatic | 5.2 |

| LP (O) ester | π* (C=O) | 28.5 |

| π (C-C) aromatic | π* (C=O) | 2.1 |

| σ (C-H) methyl | σ* (C-S) | 1.5 |

Electronic Structure Analysis

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing crucial insights into its reactivity. libretexts.org MESP maps are color-coded to indicate different regions of potential; typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow represent areas of intermediate or neutral potential.

For this compound, a theoretical MESP map would reveal distinct reactive sites based on its functional groups. The most negative potential (deep red) would be concentrated around the oxygen atoms of the ester group, particularly the carbonyl oxygen, due to the presence of lone pairs and high electronegativity. The sulfur atom of the methylthio group would also exhibit a region of negative potential, making it a potential site for interaction with electrophiles.

Conversely, regions of positive potential (blue) would be located on the hydrogen atoms of the ethyl and methyl groups, as well as the aromatic protons. The carbonyl carbon atom of the ester group, being directly bonded to two highly electronegative oxygen atoms, would represent a significant site of positive potential, making it the primary target for nucleophilic attack. The distribution of potential across the aromatic ring is influenced by the competing electronic effects of the chloro, methylthio, and ethyl benzoate (B1203000) substituents. This detailed mapping of electrostatic potential is instrumental in predicting how the molecule will interact with other reagents, catalysts, and biological macromolecules. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the dynamic behavior and preferential geometries of molecules over time. ijpsr.comnih.gov Most molecules, including this compound, are flexible and can adopt various shapes, or conformations, by rotating around their single bonds. ijpsr.com Identifying the most stable, low-energy conformations is crucial for understanding a molecule's properties and biological activity.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds:

The bond between the aromatic ring and the carbonyl carbon.

The C-O single bond within the ester group.

The O-CH₂ bond of the ethyl group.

The bond between the aromatic ring and the sulfur atom.

Computational studies on esters consistently show that the Z (cis) conformation, where the carbonyl group and the alkyl portion of the ester are on the same side of the C-O single bond, is significantly more stable than the E (trans) conformation. researchgate.netresearchgate.net This preference is attributed to a combination of favorable dipole-dipole interactions and reduced steric hindrance. researchgate.net Therefore, the ester group in this compound is expected to exist almost exclusively in the planar Z conformation.

The orientation of the entire ester group relative to the benzene ring is another critical conformational parameter. Steric hindrance from the ortho-positioned methylthio group would likely influence the dihedral angle, potentially forcing the ester group to rotate slightly out of the plane of the aromatic ring to achieve a minimum energy state. Similarly, the methyl group of the thioether moiety can rotate. Molecular dynamics simulations can model these movements, providing insight into the flexibility of the molecule and the accessibility of its different conformers in various environments. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net

Predicted NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov While experimental data provides definitive values, theoretical calculations can help assign complex spectra and understand how the electronic environment of each nucleus is affected by the molecular structure. The calculated shielding tensors are often linearly scaled to better match experimental values. rsc.org The tables below present the predicted chemical shifts for this compound based on DFT calculations for analogous structures.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H (ortho to ester) | 7.85 - 7.95 |

| Aromatic-H (para to ester) | 7.40 - 7.50 |

| Aromatic-H (ortho to chloro) | 7.60 - 7.70 |

| Ester -CH₂- | 4.30 - 4.40 |

| Thioether -S-CH₃ | 2.45 - 2.55 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165.0 - 166.0 |

| Aromatic C-Cl | 134.0 - 135.0 |

| Aromatic C-S | 138.0 - 139.0 |

| Aromatic C-COOEt | 130.0 - 131.0 |

| Aromatic C-H | 125.0 - 132.0 |

| Ester -O-CH₂- | 61.0 - 62.0 |

| Thioether -S-CH₃ | 15.0 - 16.0 |

Predicted IR Frequencies: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule. These calculated frequencies are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental data. researchgate.net The most characteristic vibrations for this compound are presented in the table below.

Predicted Characteristic IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Ester Stretch | 1715 - 1725 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1500 | Medium |

| Asymmetric C-O-C Stretch | 1250 - 1280 | Strong |

| Symmetric C-O-C Stretch | 1100 - 1120 | Strong |

For aromatic esters, the strong carbonyl (C=O) absorption is a key diagnostic peak, typically found at a lower wavenumber compared to saturated esters due to conjugation with the aromatic ring. libretexts.org The two strong C-O stretching bands are also characteristic of the ester functional group. spectroscopyonline.com

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS) on the benzoate ring of Ethyl 4-chloro-3-(methylthio)benzoate is directed by the cumulative electronic effects of the existing substituents. The reactivity and orientation of an incoming electrophile are determined by the activating or deactivating nature of these groups.

-COOEt (Ethyl Ester): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

-Cl (Chloro): This substituent is deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance.

-SMe (Methylthio): This group is activating and a strong ortho, para-director, as the sulfur atom's lone pairs donate electron density to the ring by resonance.

The positions available for substitution are C2, C5, and C6. The directing effects of the substituents converge to strongly favor substitution at the C5 position. This position is para to the activating methylthio group, ortho to the chloro group, and meta to the deactivating ester group. Therefore, electrophilic attack at C5 results in a carbocation intermediate that is significantly stabilized by the resonance contributions of the adjacent methylthio and chloro groups.

While specific studies on this exact molecule are not prevalent, the nitration of similar 4-chlorobenzoic acid derivatives is a well-established process, suggesting that reactions such as nitration, halogenation, and Friedel-Crafts acylation are feasible. For instance, nitration would be expected to yield Ethyl 4-chloro-5-nitro-3-(methylthio)benzoate as the major product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E+) | Reagents (Example) | Predicted Major Product Name |

| Nitration | -NO₂ | HNO₃ / H₂SO₄ | Ethyl 4-chloro-5-nitro-3-(methylthio)benzoate |

| Bromination | -Br | Br₂ / FeBr₃ | Ethyl 5-bromo-4-chloro-3-(methylthio)benzoate |

| Friedel-Crafts Acylation | -C(O)R | RCOCl / AlCl₃ | Ethyl 5-acyl-4-chloro-3-(methylthio)benzoate |

Nucleophilic Reactions Involving the Ester Carbonyl and Chlorine Atom

The compound possesses two primary sites for nucleophilic attack: the electrophilic carbon of the ester carbonyl group and the carbon atom attached to the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring can be substituted by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is generally favorable for aryl halides that possess strong electron-withdrawing groups at the ortho or para positions. acs.org In this compound, the ethyl ester group is para to the chlorine atom, which activates the C-Cl bond toward nucleophilic attack.

The SNAr mechanism proceeds in two steps:

A nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the para-ester group, which provides significant stabilization.

The chloride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product. rsc.org

Common nucleophiles for this reaction include alkoxides, amines, and thiolates, which would lead to the formation of ethers, amines, and thioethers, respectively.

Nucleophilic Acyl Substitution: The ester carbonyl carbon is electrophilic and can be attacked by various nucleophiles. This reaction follows the standard nucleophilic acyl substitution pathway. For example, reaction with Grignard reagents (R-MgBr) would result in the addition of two equivalents of the alkyl/aryl group, leading to the formation of a tertiary alcohol after the initial formation of a ketone intermediate. researchgate.net

Transformations of the Thioether Moiety (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized compounds are valuable in medicinal chemistry as the sulfinyl and sulfonyl groups can act as hydrogen bond acceptors.

The oxidation can be performed selectively. The use of one equivalent of a mild oxidizing agent typically yields the sulfoxide, while stronger conditions or an excess of the oxidant will produce the sulfone. nih.gov

Oxidation to Sulfoxide: Reagents such as sodium periodate (B1199274) (NaIO₄), meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, or hydrogen peroxide (H₂O₂) with a catalyst can achieve selective oxidation to Ethyl 4-chloro-3-(methylsulfinyl)benzoate. organic-chemistry.orgrsc.org

Oxidation to Sulfone: The use of at least two equivalents of an oxidant like H₂O₂ (often with a catalyst such as tungstate), potassium permanganate (B83412) (KMnO₄), or excess m-CPBA will fully oxidize the thioether to the corresponding sulfone, Ethyl 4-chloro-3-(methylsulfonyl)benzoate. organic-chemistry.org

Table 2: Oxidation Products of the Thioether Moiety

| Product | Oxidizing Agent (Example) | Conditions |

| Ethyl 4-chloro-3-(methylsulfinyl)benzoate | 1 equiv. H₂O₂ or m-CPBA | Controlled temperature |

| Ethyl 4-chloro-3-(methylsulfonyl)benzoate | ≥2 equiv. H₂O₂ or KMnO₄ | Harsher conditions (e.g., heat) |

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. These are fundamental reactions for modifying the ester moiety.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester is hydrolyzed to 4-chloro-3-(methylthio)benzoic acid and ethanol (B145695). The reaction is reversible and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net

Base-Promoted Hydrolysis (Saponification): Using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution leads to the irreversible formation of the sodium salt of the carboxylic acid (sodium 4-chloro-3-(methylthio)benzoate) and ethanol. researchgate.netresearchgate.net Subsequent acidification of the reaction mixture precipitates the free carboxylic acid.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would produce Mthis compound and ethanol. researchgate.net

Coupling Reactions for the Formation of New C-C or C-Heteroatom Bonds

The aryl chloride functionality serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of an electron-withdrawing ester group can facilitate the oxidative addition step in the catalytic cycle, making this substrate suitable for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. Using a palladium catalyst (like Pd(OAc)₂ or Pd/C) with a suitable phosphine (B1218219) ligand and a base, this compound can be converted into biphenyl (B1667301) derivatives. acs.orgrsc.org This is a highly versatile method for creating complex molecular scaffolds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. It requires a palladium catalyst, a specialized phosphine ligand (such as XPhos), and a strong base (like NaOt-Bu). wiley.com This method provides a direct route to N-aryl amines, which are prevalent structures in pharmaceuticals.

Table 3: Examples of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3-(methylthio)benzoate derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-Amino-3-(methylthio)benzoate derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3-(methylthio)benzoate derivative |

Role As a Synthetic Intermediate and Building Block Chemistry

Precursor in the Synthesis of Diverse Organic Scaffolds

The distinct arrangement of functional groups on Ethyl 4-chloro-3-(methylthio)benzoate makes it an ideal starting material for the synthesis of a wide array of organic structures. The interplay between the electron-withdrawing chloro and ester groups and the potentially reactive methylthio group allows for controlled and selective transformations.

Formation of Heterocyclic Systems Containing Sulfur, Nitrogen, and Oxygen

While direct examples of this compound being used to form complex heterocycles are not extensively documented in readily available literature, its structural motifs are present in precursors for important heterocyclic systems like thieno[2,3-d]pyrimidines. For instance, related 2-aminothiophene-3-carboxylates are key starting materials for the synthesis of thieno[2,3-d]pyrimidin-4-ones through cyclization reactions with formamide (B127407) or other one-carbon synthons. The chloro and methylthio substituents on the benzene (B151609) ring of this compound could be incorporated into a thiophene (B33073) ring system through multi-step synthetic sequences, which could then be further elaborated into thieno-fused heterocycles.

Furthermore, the ester functionality can be converted to a hydrazide by reacting with hydrazine. This hydrazide derivative can then serve as a key intermediate for the synthesis of various nitrogen-containing heterocycles such as pyrazoles, oxadiazoles, and triazoles through condensation and cyclization reactions with appropriate reagents.

Synthesis of Substituted Benzoic Acid Derivatives and Esters

One of the most straightforward applications of this compound is as a precursor to other substituted benzoic acid derivatives. The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 4-chloro-3-(methylthio)benzoic acid. This carboxylic acid can then be converted into a variety of other derivatives, such as acid chlorides, amides, and other esters, providing access to a broad range of chemical space.

The following table illustrates the transformation of this compound to its corresponding carboxylic acid:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, EtOH/H₂O, reflux; 2. HCl (aq) | 4-chloro-3-(methylthio)benzoic acid |

Introduction of Chloro and Methylthio Groups into Complex Molecules

This compound serves as a building block for introducing the 4-chloro-3-(methylthio)benzoyl moiety into larger, more complex molecules. The carboxylic acid functionality, obtained after hydrolysis of the ethyl ester, can be activated and coupled with various amines or alcohols to form amides and esters, respectively. This strategy is valuable in medicinal chemistry and materials science for the synthesis of compounds with specific electronic and steric properties conferred by the chloro and methylthio substituents.

Strategies for Functional Group Interconversion and Modification

The functional groups present in this compound can be selectively modified to introduce new functionalities and enable further synthetic transformations.

One key transformation is the oxidation of the methylthio group. The sulfur atom can be oxidized to a sulfoxide (B87167) (methylsulfinyl) or a sulfone (methylsulfonyl) group using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur atom significantly influences the electronic properties of the benzene ring, thereby affecting its reactivity in subsequent reactions.

The following table summarizes the oxidation of the methylthio group:

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂O₂, Acetic Acid | Ethyl 4-chloro-3-(methylsulfinyl)benzoate |

| This compound | mCPBA (2 equiv.) | Ethyl 4-chloro-3-(methylsulfonyl)benzoate |

The chloro group on the aromatic ring can also participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of strong activating groups. However, under specific catalytic conditions, it can be replaced by other functional groups, further expanding the synthetic utility of this intermediate.

Analytical Method Development and Separation Science

Chromatographic Methods for Purity Assessment and Separation

Chromatography stands as a cornerstone for the separation and purification of chemical compounds. For Ethyl 4-chloro-3-(methylthio)benzoate, various chromatographic techniques are applicable, each offering distinct advantages for purity assessment and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The versatility of HPLC allows for the separation of the main compound from its impurities, which may include starting materials, by-products, and degradation products.

A common approach for analyzing substituted benzoates is reverse-phase HPLC. sielc.comsielc.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. For a compound with the characteristics of this compound, a C18 column would be a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the analyte.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for similar compounds consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The ratio of these solvents can be adjusted to control the retention time of the compound. The addition of a small amount of an acid, such as phosphoric acid, to the mobile phase can help to sharpen the peaks and improve the chromatography by suppressing the ionization of any acidic functional groups. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. Given the ester functional group in this compound, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC is particularly useful for assessing the purity of the compound and for quantifying volatile impurities.

A standard GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The choice of the stationary phase in the column is crucial for achieving separation. A mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., SE-54), would be appropriate for this analyte. google.com

The oven temperature is programmed to increase during the analysis, which allows for the separation of compounds with different boiling points. A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. google.com For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled to the GC, a technique known as GC-MS. acs.org

Interactive Data Table: Representative GC Method Parameters

| Parameter | Value |

| Column | SE-54, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injection Port Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and convenient monitoring of chemical reactions. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. This allows for the determination of the reaction's endpoint and can provide qualitative information about the presence of by-products.

For TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. orgsyn.org The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the spots of the starting materials and the product. For compounds of similar polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. rsc.org

After the solvent front has moved up the plate, the plate is removed, and the separated spots are visualized. As many substituted benzoates are UV-active, the spots can often be visualized under a UV lamp. orgsyn.org The relative positions of the spots, represented by their retention factor (Rf) values, provide information about the progress of the reaction.

Interactive Data Table: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of starting materials to product |

Advanced Analytical Techniques for Trace Analysis or Complex Mixtures

In situations where this compound needs to be detected at very low concentrations or in complex matrices, more advanced analytical techniques are required. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for this purpose.

The coupling of a gas chromatograph with a mass spectrometer combines the excellent separation capabilities of GC with the powerful identification ability of MS. nih.gov This makes GC-MS an ideal method for the trace analysis of substituted benzenes in environmental samples, biological fluids, or other complex mixtures. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of analytes at the parts-per-billion (ppb) level or even lower.

In a typical GC-MS analysis, the sample is first separated by the GC as described previously. As each compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that is a unique fingerprint of the molecule. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence. nih.gov

For quantitative trace analysis, the instrument can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This significantly increases the sensitivity and selectivity of the analysis, allowing for accurate quantification of the compound even in the presence of a complex matrix.

Future Research Directions and Potential Chemical Innovations

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for accessing Ethyl 4-chloro-3-(methylthio)benzoate and its analogs. Future research could focus on the following areas:

Advanced Catalytic C-H Activation: Direct C-H functionalization of simpler, readily available benzoate (B1203000) precursors offers a more atom-economical approach compared to traditional multi-step syntheses. Research into transition-metal catalysts (e.g., palladium, rhodium, or copper) could enable the selective introduction of the chloro and methylthio groups onto the aromatic ring, minimizing the need for pre-functionalized starting materials and reducing waste.

Novel Cross-Coupling Strategies: The development of new cross-coupling reactions could provide versatile methods for the synthesis of this compound. For instance, investigating novel ligands for palladium-catalyzed cross-coupling reactions could improve yields and functional group tolerance.

Photoredox Catalysis: Light-mediated reactions are increasingly recognized for their mild conditions and unique reactivity. Exploring photoredox-catalyzed pathways for the chlorination and methylthiolation of benzoate derivatives could offer a more sustainable and energy-efficient synthetic strategy.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is a powerful tool for accelerating chemical discovery. For this compound, computational modeling can provide significant insights:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model potential reaction pathways for the synthesis of this compound. These models can help in understanding the transition states, reaction intermediates, and the factors governing regioselectivity, thereby guiding the design of more efficient synthetic protocols.

Prediction of Physicochemical and Spectroscopic Properties: Computational tools can predict various properties of the molecule, such as its electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. This information is invaluable for characterizing the compound and predicting its behavior in different chemical environments.

Virtual Screening for Potential Applications: By modeling the interaction of this compound with biological targets or materials, computational screening can identify potential applications in areas such as medicinal chemistry, agrochemicals, or materials science, thus directing experimental efforts.

Development of Sustainable and Economical Production Methods

The principles of green chemistry are crucial for modern chemical manufacturing. Future research should aim to develop sustainable and cost-effective methods for the production of this compound:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of sustainable synthesis. Research into reactions in water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer numerous advantages, including improved safety, better process control, higher yields, and easier scalability. Developing a continuous flow synthesis for this compound would be a significant step towards its efficient and economical production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic pathways for the synthesis of this compound could lead to highly selective and environmentally friendly production methods.

Design and Synthesis of New Chemical Entities Incorporating the Core Structure

The core structure of this compound can serve as a scaffold for the development of new molecules with novel properties and applications.

Lead Compound for Drug Discovery: The combination of a benzoate ester with halogen and sulfur-containing functional groups suggests potential biological activity. This molecule could serve as a starting point for the design and synthesis of new drug candidates. Modifications of the ester, the chloro, and the methylthio groups could be systematically explored to optimize interactions with specific biological targets.

Functional Materials: The aromatic and functionalized nature of the molecule makes it a candidate for incorporation into new materials. For example, it could be used as a monomer for the synthesis of polymers with specific optical or electronic properties.

Agrochemicals: Many commercial pesticides and herbicides contain halogenated and sulfur-containing aromatic rings. The structure of this compound makes it a promising lead for the discovery of new agrochemicals.

Table of Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H11ClO2S |

| Molecular Weight | 230.71 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 230.01683 g/mol |

| Monoisotopic Mass | 230.01683 g/mol |

| Topological Polar Surface Area | 44.8 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 235 |

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Optimal Conditions | Monitoring Tool | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux (12 h) | TLC (hexane:EtOAc 3:1) | |

| Methylthio Substitution | NaSMe in DMF, 70°C, 6 h | HPLC (C18 column) |

Q. Table 2: Spectroscopic Benchmarks

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Ester C=O | 167–170 (¹³C) | 1725 |

| Aromatic -Cl | 7.4–7.6 (¹H, para to -Cl) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.